Product packaging for Ganolucidic acid A(Cat. No.:CAS No. 98665-21-5)

Ganolucidic acid A

Cat. No.: B1584179
CAS No.: 98665-21-5
M. Wt: 500.7 g/mol
InChI Key: XRXBNTYHQXKSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Ganolucidic Acid A within Ganoderma lucidum Triterpenoid (B12794562) Research

Ganoderma lucidum, also known as Lingzhi or Reishi, has been a cornerstone of traditional Eastern medicine for centuries, used to treat a wide array of ailments. scielo.org.mxredalyc.org Modern scientific investigation has revealed that the therapeutic versatility of this fungus is due to a rich diversity of bioactive compounds, most notably polysaccharides and triterpenoids. scielo.org.mxresearchgate.netijfmr.com The triterpenoids, in particular, are a major focus of research due to their wide range of pharmacological activities. researchgate.netnih.gov

These triterpenoids are primarily lanostane-type derivatives, characterized by a tetracyclic structure. researchgate.netnih.gov Over 300 distinct triterpenes have been isolated from the fruiting bodies, spores, and mycelia of various Ganoderma species. nih.gov These compounds are broadly classified into groups such as ganoderic acids, lucidenic acids, ganoderiols, and ganolucidic acids. scielo.org.mx this compound stands as a prominent member of the ganolucidic acid group, contributing to the complex chemical profile of Ganoderma lucidum. frontiersin.org The study of these compounds is crucial for understanding the mushroom's reputed health benefits, which include anti-inflammatory, antioxidant, and immunomodulatory effects. researchgate.netnih.gov

The biosynthesis of these triterpenoids follows the mevalonate (B85504) pathway, starting from acetyl-coenzyme A. nih.gov This intricate biochemical process results in a remarkable diversity of structures, with variations in oxygenation patterns, stereochemistry, and side-chain modifications. scielo.org.mx This structural diversity is directly linked to the broad spectrum of biological activities observed in Ganoderma extracts. researchgate.net

Historical Perspective on its Discovery and Initial Characterization

The journey to understand the chemical constituents of Ganoderma lucidum gained significant momentum in the latter half of the 20th century. The initial isolation of ganoderic acids A and B in 1982 by Kubota and his team marked a pivotal moment in Ganoderma triterpenoid research. nih.govsciopen.com This discovery paved the way for the subsequent identification of a multitude of related compounds.

This compound, along with ganolucidic acid B and ganoderic acids G and I, was first isolated and identified from Ganoderma lucidum in 1985 by Kikuchi and colleagues. sciopen.comjst.go.jpsciopen.com Their work involved the meticulous separation of these highly oxidized lanostane-type triterpenoids from the fungal material and the elucidation of their complex structures using spectral evidence. jst.go.jp This initial characterization provided the foundational knowledge for future investigations into the chemical and biological properties of this compound. Further research by Toth et al. in 1983 had already begun to reveal the presence of other polyoxygenated lanostanoids, setting the stage for a deeper exploration of this class of compounds. scielo.org.mx

The following table provides a chronological overview of the discovery of key triterpenoids in Ganoderma lucidum, placing the identification of this compound in its historical context.

YearCompound(s) DiscoveredResearchers
1982Ganoderic acid A, Ganoderic acid BKubota et al. nih.govsciopen.com
1983Ganoderic acids T, V, W, X, Y, ZToth et al. scielo.org.mx
1985This compound, Ganolucidic acid B, Ganoderic acid G, Ganoderic acid IKikuchi et al. sciopen.comjst.go.jpsciopen.com
1986Ganolucidic acid D, Ganoderic acid L, Lucidone C, Lucidenic acid GNishitoba et al. nih.gov

Significance of this compound in Natural Product Chemistry and Bioactive Compound Research

This compound holds a significant position in the fields of natural product chemistry and bioactive compound research for several reasons. Its complex, highly oxygenated lanostane (B1242432) skeleton presents a fascinating challenge for chemical synthesis and structural analysis, driving innovation in these areas.

From a biological perspective, this compound is one of the many triterpenoids from Ganoderma lucidum that has been investigated for its potential pharmacological effects. scielo.org.mx Triterpenoids from this mushroom have demonstrated a wide array of activities, including anti-HIV-1 protease inhibition. researchgate.netijfmr.comsciopen.com Specifically, compounds like ganoderic acid beta, ganodermanontriol, lucidumol B, and this compound have been noted for their inhibitory properties against this viral enzyme. ijfmr.com The broad spectrum of bioactivities associated with Ganoderma triterpenoids, including anti-inflammatory and antioxidant properties, underscores the importance of studying individual compounds like this compound to understand their specific contributions. researchgate.netnih.gov

The ongoing research into this compound and its related compounds is crucial for validating the traditional uses of Ganoderma lucidum and for the potential discovery of new therapeutic agents. The intricate relationship between the structure of these triterpenoids and their biological function is a key area of investigation, with the potential to lead to the development of novel drugs. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O6 B1584179 Ganolucidic acid A CAS No. 98665-21-5

Properties

IUPAC Name

6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXBNTYHQXKSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-21-5
Record name Ganolucidic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganolucidic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Origin, Isolation, and Biosynthesis of Ganolucidic Acid a

Natural Occurrence and Primary Mycological Sources

Ganolucidic acid A is a naturally occurring triterpenoid (B12794562) that has been primarily identified in various species of the genus Ganoderma. nih.govfrontiersin.org This genus of polypore mushrooms is widely recognized for its diverse chemical constituents, including a vast array of triterpenoids. rsc.org

Primary Mycological Sources of this compound:

Ganoderma lucidum : This species is the most frequently cited source of this compound. nih.govfrontiersin.orgrsc.org It has been isolated from the fruiting bodies and specifically from the surface part of the gills of this mushroom. jst.go.jp Ganoderma lucidum is known to produce a wide variety of lanostane-type triterpenoids, with this compound being a notable constituent. nih.govkopri.re.kr

Other Ganoderma Species : While G. lucidum is the principal source, other species within the genus are also known to produce a rich profile of triterpenoids, suggesting they may also be sources of this compound. nih.gov The genus Ganoderma encompasses numerous species, many of which are utilized in traditional practices and have been the subject of phytochemical investigations. rsc.org

Research Methodologies for Extraction and Purification from Fungal Biomass

The isolation of this compound from fungal biomass involves a multi-step process that begins with extraction followed by purification to obtain the pure compound.

Extraction:

Solvent Extraction : The initial step typically involves the extraction of the dried and powdered fungal material (fruiting bodies or mycelia) with an organic solvent. scielo.org.mxscispace.com Methanol is a commonly used solvent for this purpose. kopri.re.krresearchgate.net Soxhlet extraction is a frequently employed technique due to its high efficiency in recovering terpenoids. researchgate.net

Enzymatic Hydrolysis : In some methods, enzymatic hydrolysis may be used to break down the cell walls of the fungus, which are composed of polysaccharides like chitin (B13524) and glucans, to enhance the extraction of intracellular compounds. scispace.com

Purification:

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several chromatographic steps to isolate this compound.

Chromatography Techniques : A combination of chromatographic methods is essential for the purification of this compound. These techniques separate compounds based on their physical and chemical properties.

Ion-exchange chromatography : This method can be used to separate compounds based on their charge. cabidigitallibrary.org

Gel chromatography : This technique separates molecules based on their size. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the final purification and quantification of this compound. scispace.com It offers high resolution and is suitable for separating structurally similar triterpenoids.

The structure of the isolated this compound is then confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). jst.go.jpresearchgate.net

Biosynthetic Pathway Elucidation of Lanostane-Type Triterpenoids

This compound belongs to the lanostane-type triterpenoids, which are synthesized through a complex biosynthetic pathway originating from the mevalonate (B85504) (MVA) pathway. nih.gov The entire process can be divided into several key stages.

Mevalonate Pathway Integration and Early Precursor Formation

The biosynthesis of all isoprenoids, including this compound, begins with the MVA pathway. metwarebio.com This fundamental pathway is responsible for producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scielo.brwikipedia.org

The key steps of the MVA pathway are as follows:

Formation of Acetoacetyl-CoA : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase. metwarebio.com

Synthesis of HMG-CoA : Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase. metwarebio.com

Conversion to Mevalonate : HMG-CoA is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase. This is a critical rate-limiting step in the pathway. wikipedia.org

Phosphorylation and Decarboxylation : Mevalonate undergoes a series of phosphorylation reactions, catalyzed by mevalonate kinase and phosphomevalonate kinase, followed by a decarboxylation step mediated by mevalonate diphosphate (B83284) decarboxylase, to ultimately yield IPP. wikipedia.orgresearchgate.net

Isomerization : IPP can be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase. researchgate.net

These initial steps provide the essential C5 precursors for the subsequent construction of the triterpenoid skeleton.

Key Enzymatic Steps in Lanostane (B1242432) Skeleton Formation

The C5 units, IPP and DMAPP, are then sequentially condensed to form larger isoprenoid precursors, eventually leading to the formation of the characteristic lanostane skeleton.

Formation of Farnesyl Diphosphate (FPP) : IPP and DMAPP are condensed to form geranyl diphosphate (GPP), which is then further condensed with another molecule of IPP to produce the C15 compound, farnesyl diphosphate (FPP). nih.gov

Squalene (B77637) Synthesis : Two molecules of FPP are joined in a head-to-head condensation reaction to form squalene, a C30 acyclic triterpene. This reaction is catalyzed by the enzyme squalene synthase . guidetopharmacology.org

Epoxidation of Squalene : Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This reaction is catalyzed by squalene epoxidase (also known as squalene monooxygenase). acs.org

Cyclization to Lanosterol : The final key step is the cyclization of 2,3-oxidosqualene to form lanosterol , the tetracyclic precursor of all lanostane-type triterpenoids. This complex cyclization is catalyzed by the enzyme lanosterol synthase (also known as 2,3-oxidosqualene-lanosterol cyclase). researchgate.netresearchgate.net

From lanosterol, a series of subsequent modifications, including oxidations, reductions, and substitutions, lead to the vast diversity of lanostane-type triterpenoids, including this compound. nih.gov

Genetic and Environmental Regulation of Ganolucidic Acid Biosynthesis

The biosynthesis of this compound is a tightly regulated process influenced by both genetic and environmental factors.

Cytochrome P450 Enzymes (CYPs) : These enzymes play a crucial role in the diversification of the lanostane skeleton. mdpi.com They are responsible for many of the oxidative modifications that occur after the formation of lanosterol, leading to the various functional groups found on this compound. nih.govnih.gov The expression of CYP genes can be influenced by various factors, including the presence of xenobiotics and environmental stress. pharmgkb.orgnih.gov In plants and fungi, CYPs are involved in the biosynthesis of a wide range of secondary metabolites. mdpi.com

Environmental Factors : The production of secondary metabolites in fungi, including triterpenoids, can be influenced by environmental conditions such as nutrient availability, temperature, and aeration during cultivation. cabidigitallibrary.org

Heterologous Expression Systems and Metabolic Engineering Approaches for Biosynthesis Research

To better understand and potentially enhance the production of this compound, researchers are exploring heterologous expression systems and metabolic engineering strategies.

Heterologous Expression : This involves introducing the genes responsible for the biosynthesis of this compound into a host organism, such as Saccharomyces cerevisiae (yeast) or other fungi, that is easier to cultivate and genetically manipulate. nih.govnih.gov This approach can help to elucidate the function of individual enzymes in the pathway and to produce the compound in a controlled environment. frontiersin.orgplos.org

Metabolic Engineering : This field aims to optimize the production of desired compounds by modifying the metabolic pathways of an organism. researchgate.net For this compound, this could involve:

Overexpressing key enzymes in the biosynthetic pathway, such as HMG-CoA reductase or squalene synthase, to increase the flux towards triterpenoid production.

Downregulating competing metabolic pathways to channel more precursors into the this compound pathway.

These advanced techniques hold promise for the sustainable and scalable production of this compound and other valuable triterpenoids.

Influence of Cultivation Parameters and Geographical Origin on this compound Content

The concentration and composition of triterpenoids in Ganoderma lucidum, including this compound, are not static but are significantly influenced by a variety of factors. These include the genetic makeup of the fungal strain, the geographical location of its cultivation, the specific cultivation methods employed, and the developmental stage of the fungus at the time of harvest. frontiersin.orgrsc.org Research has consistently shown that these variables can lead to substantial differences in the chemical profile and, consequently, the quality of G. lucidum products. researchgate.netresearchgate.net

Detailed Research Findings

Scientific studies have aimed to identify and optimize conditions to enhance the yield of specific bioactive compounds. The production of ganolucidic acids and other related triterpenoids is a complex process influenced by the interplay of multiple environmental and genetic factors.

Influence of Fungal Strain and Variety: Different strains of Ganoderma lucidum exhibit distinct metabolic profiles. A study comparing a newly developed mutant strain, GL_V2, with a widely cultivated strain, GL_V1, found that GL_V2 produced significantly higher levels of three ganolucidic acids. frontiersin.orgnih.gov This highlights the potential of genetic selection and breeding for developing strains with superior triterpenoid compositions. frontiersin.org Similarly, a comparison of three different G. lucidum strains (GA1, GA2, and GA3) revealed that strain GA3 produced the highest concentration of ganoderic acid A at 2.38 mg/g. vjas.vn

Strain/VarietyKey FindingCompound(s) with Increased LevelsReference
GL_V2 Showed a 1.4-fold increase in total triterpenoid content compared to GL_V1.Ganolucidic acids, Ganoderic acids, Ganoderiols frontiersin.orgnih.gov
GA3 Contained the highest concentration of ganoderic acid A among the tested strains.Ganoderic acid A (2.38 mg/g) vjas.vn

Influence of Geographical Origin: The geographical source is a critical determinant of the chemical makeup of G. lucidum. frontiersin.org A study analyzing samples from six different locations in China found that the content of ganoderic acid A and ganoderic acid B varied remarkably. researchgate.net Samples from Dabie Mountain and Longquan, for instance, contained a higher content of ganoderic acid A. researchgate.net Further research comparing G. lucidum from Iran and China noted distinct profiles of ganoderic acids, suggesting that the geographical origin of the strain is a major factor in its triterpenoid profile. researchgate.net These variations are likely attributable to differences in climate, soil, and local cultivation practices. researchgate.net

Geographical OriginFindingCompound with Higher ContentReference
Dabie Mountain, China High content of ganoderic acid A compared to other Chinese origins.Ganoderic acid A researchgate.net
Longquan, China High content of ganoderic acid A compared to other Chinese origins.Ganoderic acid A researchgate.net
Wuyishan, China N/AN/A researchgate.net
Taishan, China N/AN/A researchgate.net
Guan-xian, China N/AN/A researchgate.net
Jilin, China N/AN/A researchgate.net

Influence of Cultivation Substrate and Method: The method of cultivation significantly impacts the production of specific triterpenoids. A comparative study between traditional wood log cultivation (WGL) and substitute cultivation (SGL) on substrates like sawdust mixtures found clear differences in the resulting triterpenoid profiles. frontiersin.orgnih.gov While the total triterpenoid content was higher in WGL samples, certain compounds were more abundant in SGL samples. nih.gov Notably, ganoderic acid A and ganoderic acid alpha were found in significantly higher concentrations in the fruiting bodies from substitute cultivation. frontiersin.orgnih.gov Conversely, other compounds like lucidenic acid A were higher in samples from wood log cultivation. frontiersin.org

In submerged fermentation, a common method for producing mycelial biomass, various parameters are optimized to enhance triterpenoid yield. Studies have shown that the choice of carbon and nitrogen sources is crucial. researchgate.net For instance, using wort instead of glucose as a carbon source has been shown to increase the production of intracellular triterpenoids. nih.gov The pH of the culture medium also plays a vital role, with an acidic environment around pH 5.5 generally being optimal for both mycelial growth and triterpenoid production. researchgate.netnih.gov Temperature is another critical factor, with a range of 28-30°C often cited as optimal for the production of bioactive compounds in submerged cultures. nih.gov

Influence of Growth Stage: The concentration of specific triterpenoids changes as the Ganoderma lucidum fungus develops through its life cycle, from primordium to mature fruiting body and spore release. Research indicates that the highest levels of ganoderic acid A are found during the early growth stages. mdpi.com In contrast, the content of other related compounds, such as ganolucidic acid B, peaks later, during the post-spore (PS) stage. mdpi.com Another compound, ganolucidic acid D, is almost undetectable in the early primordia and fruiting body stages but sees its concentration increase after spore production. mdpi.com This demonstrates that the timing of harvest is a critical parameter for obtaining high yields of a specific target compound.

Structural Diversity and Chemical Modification Studies of Ganolucidic Acids

Overview of Ganolucidic Acid A Derivatives and Related Triterpenoids from Ganoderma Species (e.g., Ganolucidic acid B, C, D, E)

The genus Ganoderma, particularly species like G. lucidum and G. sinense, is a rich source of highly oxygenated lanostane-type triterpenoids. redalyc.orgscielo.org.mxacs.org Alongside this compound, numerous related compounds have been isolated and characterized, including Ganolucidic acids B, C, D, and E. These derivatives share the same fundamental lanostane (B1242432) skeleton but differ in the number and position of hydroxyl, carbonyl, and carboxyl functional groups. nih.govjst.go.jp

Ganolucidic acid B: This compound is structurally similar to this compound, often co-isolated from the same fungal sources. nih.gov Its molecular formula is C₃₀H₄₆O₆. It has been identified in the fruiting bodies of G. lucidum and G. theaecolum. chemfaces.com

Ganolucidic acid C: Identified in Ganoderma lucidum, this triterpenoid (B12794562) has a molecular formula of C₃₀H₄₆O₇. foodb.canih.gov Its structure is characterized by the presence of seven oxygen atoms, indicating a higher degree of oxidation compared to this compound and B. foodb.ca

Ganolucidic acid D: Isolated from the spores of Ganoderma lucidum, this compound has the molecular formula C₃₀H₄₄O₆. jst.go.jpfoodb.canaturalproducts.net It is another example of the chemical diversity found even within different parts of the same fungus. scielo.org.mxjst.go.jp

Ganolucidic acid E: This derivative has also been reported from G. lucidum. nih.govnih.gov

Other major groups of triterpenoids found in Ganoderma include ganoderic acids and lucidenic acids, which are also lanostane derivatives and contribute to the chemical complexity of extracts from this fungus. nih.govfrontiersin.orgfrontiersin.org The variation in these compounds can depend on the specific Ganoderma strain and cultivation conditions. frontiersin.orgfrontiersin.org

Compound NameMolecular FormulaPrimary Source OrganismReference
This compoundC₃₀H₄₄O₆Ganoderma lucidum nih.govinnovareacademics.in
Ganolucidic acid BC₃₀H₄₆O₆Ganoderma lucidum, Ganoderma theaecolum nih.govchemfaces.com
Ganolucidic acid CC₃₀H₄₆O₇Ganoderma lucidum foodb.canih.gov
Ganolucidic acid DC₃₀H₄₄O₆Ganoderma lucidum (spores) jst.go.jpfoodb.ca
Ganolucidic acid ENot specifiedGanoderma lucidum nih.govnih.gov

Structure-Activity Relationship Investigations for Biological Effects

The biological effects of ganolucidic acids and related triterpenoids are intrinsically linked to their specific chemical structures. Structure-activity relationship (SAR) studies aim to identify the key pharmacophores, or structural features, responsible for their activity. researchgate.netnih.gov

Research on various Ganoderma triterpenoids has revealed several important structural requirements for specific biological activities. For instance, in the context of aldose reductase inhibition, a key enzyme in diabetic complications, the carboxyl group in the side chain is considered essential for activity. nih.govencyclopedia.pub Furthermore, hydroxyl (-OH) groups at positions C-3, C-7, and C-15, as well as a hydroxyl substituent at C-11, are valuable for potent inhibition. nih.govencyclopedia.pub The presence of a double bond moiety at C-20 and C-22 in the side chain can also enhance this inhibitory activity. nih.gov

Strategies for Chemical and Biocatalytic Modifications for Research Purposes

To further explore structure-activity relationships and to generate novel compounds with potentially enhanced or more specific activities, chemical and biocatalytic modifications are employed for research purposes. nih.govnih.gov

Chemical Modification: Chemical modification strategies for complex natural products like ganolucidic acids involve targeting their reactive functional groups, such as hydroxyls and carboxyls. mdpi.com These methods can create semi-synthetic derivatives for pharmacological screening. nih.gov Common strategies include:

Esterification/Amidation: The carboxyl group in the side chain can be converted to various esters or amides to investigate the importance of the acidic proton for biological activity.

Acylation: Hydroxyl groups can be acylated to form esters, which can alter the compound's polarity and ability to cross cell membranes.

Oxidation/Reduction: Interconversion of hydroxyl and ketone groups at various positions on the lanostane ring can provide valuable insights into the role of these functionalities in receptor binding or enzyme inhibition.

Sulfation: The addition of sulfate (B86663) groups to hydroxyl moieties is another strategy to modify biological activity, a common approach for polysaccharides. mdpi.com

Biocatalytic Modification: Biocatalysis utilizes enzymes to perform selective and efficient chemical transformations under mild conditions, which is particularly advantageous for complex molecules susceptible to degradation under harsh chemical reagents. mdpi.combiointerfaceresearch.com Potential biocatalytic strategies for modifying ganolucidic acids include:

Hydroxylation: Cytochrome P450 monooxygenases are known to be involved in the biosynthesis of triterpenoids in Ganoderma and can be used to introduce hydroxyl groups at specific positions on the steroid nucleus, creating new derivatives.

Esterification and Hydrolysis: Lipases are versatile enzymes that can catalyze the esterification of hydroxyl groups or the hydrolysis of existing esters in a highly selective manner, often in organic solvents. biointerfaceresearch.comfrontiersin.org This can be used to modify the side chain or other parts of the molecule.

Oxidation: Oxidoreductases can be used for the selective oxidation of hydroxyl groups to ketones, providing an alternative to chemical methods. mdpi.com

These modification strategies are crucial research tools for generating libraries of this compound derivatives, enabling a more comprehensive understanding of their pharmacophore and the development of compounds with tailored biological properties.

Analytical Methodologies in Ganolucidic Acid a Research

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are fundamental to the analysis of Ganolucidic acid A, enabling its separation from a multitude of other related triterpenoids present in Ganoderma extracts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both qualitative and quantitative analysis. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. jfda-online.comnih.govepa.gov

The separation is typically achieved using a gradient elution system, often composed of acetonitrile (B52724) and acidified water (e.g., with acetic acid), which allows for the effective resolution of various ganoderic and lucidenic acids based on their polarity. jfda-online.comnih.gov Detection is frequently performed using a photodiode array (PDA) or UV detector, with a characteristic absorption maximum around 252 nm for these types of compounds. jfda-online.comnih.gov The precision of HPLC methods is validated through parameters like relative retention time and relative peak area, ensuring the reliability and repeatability of the quantification. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). nih.govcreative-proteomics.com LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for identifying and quantifying trace components in complex mixtures. nih.govcreative-proteomics.com This technique allows for the confirmation of this compound's identity by providing its molecular weight and fragmentation patterns, even in the presence of co-eluting compounds. nih.gov LC-MS methods have been developed to analyze the lipophilic extracts of Ganoderma lucidum, successfully identifying numerous lanostanoids, including ganoderic acids. nih.gov

Technique Stationary Phase Mobile Phase Example Detection Method Application Reference
HPLC Reversed-Phase C18Gradient of acetonitrile and acidified waterUV (252 nm)Quantification and quality control of Ganoderma triterpenoids. jfda-online.com, nih.gov
LC-MS Reversed-Phase C18Acetonitrile / 0.1% aqueous Acetic AcidMass Spectrometry (MS), Photodiode Array (PDA)Identification and confirmation of ganoderic acids in complex extracts. nih.gov
Semi-preparative HPLC C18 columnOptimized analytical conditionsUVIsolation and purification of individual ganoderic acids for further study. jfda-online.com, epa.gov

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

The definitive determination of this compound's intricate three-dimensional structure is accomplished through a combination of spectroscopic methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for this purpose. evitachem.com

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (HRESIMS), is critical for establishing the molecular formula of the compound. mdpi.com By providing a highly accurate mass measurement (often to four decimal places), HRMS allows researchers to deduce the precise elemental composition of this compound. mdpi.comcurrenta.de Further fragmentation analysis within the mass spectrometer (MS/MS) provides valuable clues about the compound's substructures by breaking the molecule apart and analyzing the resulting fragments. currenta.de

NMR spectroscopy provides the ultimate blueprint of the molecular architecture. One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. jst.go.jp More advanced two-dimensional (2D) NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to piece together the connectivity of the atoms, confirming the lanostane (B1242432) skeleton and the precise placement of functional groups like hydroxyls, ketones, and carboxylic acids that characterize this compound. jst.go.jpmdpi.com

Spectroscopic Technique Information Provided Key Application in this compound Research Reference
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition.Determination of the molecular formula (e.g., C₃₀H₄₄O₆). mdpi.com
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns.Provides evidence for the connectivity of the molecular framework. currenta.de
¹H and ¹³C NMR Spectroscopy Information on the chemical environment and number of hydrogen and carbon atoms.Identifies the types of protons and carbons (e.g., methyl, methylene, carbonyls). jst.go.jp
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (H-H, C-H).Assembles the complete structural skeleton and confirms stereochemistry. mdpi.com, jst.go.jp

Advanced Metabolomics and Molecular Networking Applications for Comprehensive Profiling

To understand this compound in its broader biochemical context, researchers employ metabolomics and molecular networking. These advanced approaches allow for the simultaneous analysis of hundreds or thousands of metabolites in a Ganoderma sample, providing a comprehensive chemical snapshot. frontiersin.orgnih.gov

Untargeted metabolomics using UPLC-Q-Orbitrap-MS can identify a vast array of compounds, including numerous triterpenoids, in different strains or developmental stages of Ganoderma. nih.govfrontiersin.org In such studies, this compound has been identified as a component whose abundance can vary significantly, for instance, being found at its highest levels during the later stages of mushroom development or in specific, newly developed varieties. frontiersin.orgmdpi.com

Mass spectrometry-based molecular networking is a powerful bioinformatic strategy used to visualize and organize large-scale MS/MS data. frontiersin.orgacs.org In this approach, molecules are represented as nodes, and the similarity between their fragmentation spectra is represented by connections between these nodes. This creates clusters of structurally related molecules. acs.org This technique has been instrumental in profiling the chemical diversity of Ganoderma species, helping to characterize known constituents like this compound and even discover new, related triterpenoids without prior knowledge of their existence. frontiersin.orgresearchgate.net

Methodology Primary Goal Research Finding for this compound Reference
Untargeted Metabolomics (LC-MS based) Comprehensive profiling of all detectable metabolites in a sample.Identified this compound levels vary with the developmental stage and strain of Ganoderma lucidum. mdpi.com, frontiersin.org, nih.gov
Molecular Networking (MS/MS based) Organization of metabolites into families based on structural similarity.Facilitates the rapid characterization of triterpenoids and the discovery of novel analogs in Ganoderma extracts. frontiersin.org, researchgate.net, acs.org

Research into Quality Control and Chemotaxonomic Markers based on Ganolucidic Acid Profiles

The chemical profile of triterpenoids, including this compound, is not uniform across all Ganoderma products. This variation has led to research focusing on using these compounds as chemical markers for quality control and chemotaxonomic classification. psu.edu The type and content of triterpene acids are considered to reflect the quality of G. lucidum. nih.gov

HPLC fingerprinting, combined with chemometric analyses like Principal Component Analysis (PCA), is a powerful method for evaluating and differentiating Ganoderma samples. nih.govsemanticscholar.org These studies have established that the profiles of specific triterpenoids can distinguish G. lucidum samples from different geographical origins. researchgate.netnih.gov For example, while ganoderenic acid A might be a marker for samples from Henan, ganolucidic acid B has been identified as a potential marker for those from Jilin. researchgate.netnih.gov

This approach provides a scientific basis for standardizing Ganoderma-based products, ensuring their quality and consistency. semanticscholar.orgresearchgate.net By identifying a set of key marker compounds, which may include this compound among others, researchers can develop robust analytical methods to verify the authenticity and quality of raw materials and finished products. nih.gov

Molecular and Cellular Pharmacology of Ganolucidic Acid a

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AP-1, mTOR signaling pathway)

Ganolucidic acid A has been shown to exert significant influence over key intracellular signaling pathways that are often dysregulated in disease states. Its inhibitory effects on transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are well-documented. nih.govresearchgate.netresearchgate.netsigmaaldrich.com In studies involving highly invasive human breast cancer cells (MDA-MB-231), this compound was found to suppress their growth and invasive behavior by inhibiting both NF-κB and AP-1 signaling. nih.govresearchgate.netresearchgate.netsigmaaldrich.com This inhibition leads to the downstream downregulation of proteins crucial for cell cycle progression and invasion, such as Cyclin-dependent kinase 4 (Cdk4) and urokinase-type plasminogen activator (uPA). nih.govresearchgate.netsigmaaldrich.com

The anti-inflammatory properties of this compound are also linked to its modulation of the NF-κB pathway. In human nucleus pulposus cells stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), this compound attenuated the inflammatory response by inhibiting the phosphorylation of the p65 subunit of NF-κB. nih.gov

Furthermore, this compound has been implicated in the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Research indicates that this compound can inhibit this pathway, contributing to its anti-cancer effects. nih.govmdpi.com For instance, in hypoxia-injured neural stem cells, this compound was found to alleviate injury by activating the PI3K/AKT and mTOR pathways, suggesting a context-dependent modulation. nih.gov However, in cancer models, inhibition of this pathway by related ganoderic acids has been shown to induce apoptosis and autophagy. nih.gov

Research on Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cellular Models

A significant body of research has demonstrated the potent anti-proliferative and apoptosis-inducing capabilities of this compound in various cellular models of cancer. nih.gov The compound has been shown to inhibit cancer cell proliferation in a dose-dependent manner. nih.govnih.gov The underlying mechanisms for these effects are multifaceted, involving the activation of the intrinsic apoptotic cascade. nih.gov

Key events in this compound-induced apoptosis include the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. nih.govlongdom.orglongdom.org Studies have documented an increase in the expression of cleaved caspase-3 in hepatocellular carcinoma cells following treatment with this compound, confirming the activation of the caspase cascade as a central mechanism of its apoptotic action. nih.gov

The cytotoxic effects of this compound have been validated across a range of human cancer cell lines in vitro. In human cervical cancer (HeLa) cells, related ganoderic acids have been shown to induce apoptosis through a mitochondria-mediated pathway. nih.govlongdom.orgresearchgate.net This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c. longdom.org

In the context of breast cancer, this compound has demonstrated significant activity. Studies on the highly invasive MDA-MB-231 cell line showed that it suppresses cell proliferation and colony formation. nih.govresearchgate.netresearchgate.net While direct studies on this compound in MCF-7 cells are less specific, alcohol extracts of Ganoderma lucidum, which contain a mixture of triterpenoids including this compound, have been found to inhibit proliferation and induce apoptosis in MCF-7 cells. nih.gov This effect was associated with the up-regulation of the pro-apoptotic protein Bax. nih.gov this compound has also been shown to effectively suppress the proliferation of human hepatocellular carcinoma cell lines, such as HepG2 and SMMC7721, by inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Effects of this compound on Various Cancer Cell Lines
Cell LineCancer TypeObserved EffectsKey Molecular Targets/PathwaysReference
MDA-MB-231Breast CancerInhibited proliferation, colony formation, adhesion, migration, and invasion.Inhibition of AP-1 and NF-κB signaling; Downregulation of Cdk4 and uPA. nih.govresearchgate.netresearchgate.net
HepG2, SMMC7721Hepatocellular CarcinomaInhibited proliferation; Induced cell cycle arrest and apoptosis.Increased cleaved caspase-3. nih.gov
HeLa*Cervical CancerInduction of apoptosis.Mitochondria-mediated pathway; Caspase-3 and -9 activation. nih.govlongdom.orgresearchgate.net
MCF-7**Breast CancerInhibited proliferation; Induced apoptosis.Upregulation of Bax protein. nih.gov
*Effects observed with related ganoderic acids (GA-Mf and GA-S). **Effects observed with an alcohol extract of Ganoderma lucidum containing this compound.

The 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in various signal transduction pathways controlling cell cycle, apoptosis, and survival. While direct interaction studies between this compound and specific 14-3-3 isoforms are limited, research on closely related ganoderic acids has provided insight into potential mechanisms. For example, Ganoderic acid D has been shown to target the 14-3-3ε isoform. nih.gov The 14-3-3 proteins are recognized as important in the biological activity of Ganoderma lucidum. nih.gov However, specific studies confirming a direct binding interaction between this compound and the 14-3-3ζ protein have not been identified in the reviewed literature, highlighting an area for future investigation.

Investigation of Immunomodulatory Mechanisms

This compound has demonstrated significant anti-inflammatory effects by modulating macrophage and microglial activity. In primary mouse microglial cultures stimulated with lipopolysaccharide (LPS), this compound significantly decreased the release of key proinflammatory cytokines, including IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner. researchgate.net This suppression of cytokine production is, at least in part, attributed to the inhibition of the NF-κB signaling pathway. researchgate.net Similar inhibitory effects on IL-6 and TNF-α production were observed in IL-1β-stimulated human nucleus pulposus cells. nih.gov These findings suggest that this compound can temper excessive inflammatory responses mediated by macrophages. researchgate.netnih.gov

Table 2: Effect of this compound on Proinflammatory Cytokine Production
Cell TypeStimulantCytokineEffect of this compoundReference
Primary Mouse MicrogliaLPSIL-1βDecreased release researchgate.net
Primary Mouse MicrogliaLPSIL-6Decreased release researchgate.net
Primary Mouse MicrogliaLPSTNF-αDecreased release researchgate.net
Human Nucleus Pulposus CellsIL-1βIL-6Inhibited production nih.gov
Human Nucleus Pulposus CellsIL-1βTNF-αInhibited production nih.gov

The ability of this compound to activate specific subsets of immune cells, such as interferon-gamma (IFN-γ) producing CD8+ T cells, is an area of ongoing research. While some studies on other compounds from Ganoderma lucidum have shown immune-enhancing effects, direct evidence specifically for this compound is still emerging. For instance, a related triterpenoid (B12794562), Ganoderic acid Me, has been reported to increase the production of IL-2 and IFN-γ and enhance the activity of Natural Killer (NK) cells in vivo. longdom.orgnih.gov Additionally, polysaccharide fractions from G. lucidum have been shown to potentiate IFN-γ release from T lymphocytes. nih.gov These findings suggest that components of G. lucidum can stimulate T-cell mediated immunity. However, further studies are required to specifically delineate the role of this compound in the activation of IFN-γ producing CD8+ T cells. frontiersin.orgresearchgate.netnih.gov

Research on Anti-Inflammatory Mechanisms at the Molecular Level

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators. In studies using RAW264.7 macrophage cells, this compound, particularly in synergy with Ganoderma lucidum polysaccharide (GLP-1), effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This combination also suppressed the generation of reactive oxygen species (ROS) while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov

The underlying molecular mechanism for these effects involves the targeting of the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By inhibiting this pathway, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of genes responsible for producing pro-inflammatory mediators. Furthermore, this compound has been shown to exert a pronounced inhibitory effect on lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia by activating the farnesoid X receptor (FXR), which in turn inhibits the release of pro-inflammatory factors. nih.gov

Table 1: Anti-Inflammatory Mechanisms of this compound
Model SystemKey FindingsMolecular MechanismReference
RAW264.7 MacrophagesInhibited NO, IL-6, IL-1β, TNF-α, ROS; Increased IL-10Inhibition of TLR4/NF-κB signaling pathway nih.gov
BV2 MicrogliaInhibited release of pro-inflammatory factorsActivation of farnesoid X receptor (FXR) nih.gov

Enzyme Inhibition Studies

This compound and related triterpenoids from Ganoderma lucidum have been investigated for their ability to inhibit various enzymes implicated in different pathologies.

HMG-CoA Reductase: While many natural products are studied as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase for cholesterol management, specific in vitro inhibitory data (such as IC50 values) for this compound against this enzyme are not prominently detailed in the available literature. However, its role in ameliorating lipid metabolism in animal models of liver injury suggests a potential indirect regulatory effect. nih.gov

Aldose Reductase: Extracts from Ganoderma lucidum have shown potent inhibitory activity against human aldose reductase, a key enzyme in the polyol pathway linked to diabetic complications. nih.govnih.gov Specific triterpenoids, such as Ganoderic acid C2, have been identified as potent inhibitors. nih.gov While this compound is listed as a constituent in these active extracts, its specific IC50 value against aldose reductase is not explicitly reported, though structure-activity relationship studies suggest that the carboxylic acid side chain, a feature of this compound, is essential for inhibitory activity. researchgate.net

α-Glucosidase: This enzyme is a target for managing postprandial hyperglycemia. Other compounds isolated from Ganoderma lucidum, such as Ganoderic acid Y, have been shown to inhibit yeast α-glucosidase with an IC50 of 170 μM. abmole.com However, specific studies quantifying the direct inhibitory effect of this compound on α-glucosidase are not available in the reviewed literature.

HIV-1 Protease: this compound has been identified as a moderate inhibitor of HIV-1 protease, an essential enzyme for viral maturation and replication. Studies have reported a 50% inhibitory concentration (IC50) in the range of 0.17–0.23 mM for this compound and other related ganoderic acids. nih.gov Computational docking studies further support this finding, showing that this compound can bind to the active site of HIV-1 protease.

Antioxidant Activity Research and Associated Molecular Mechanisms

Direct Radical Scavenging: Triterpenoid-rich fractions containing this compound have demonstrated the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Activation of Antioxidant Pathways: A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress.

Inhibition of ROS Production: In cellular models, this compound has been shown to reduce the intracellular accumulation of reactive oxygen species (ROS), which are implicated in cellular damage and inflammation. nih.gov

Table 2: Antioxidant Mechanisms of this compound
MechanismAssay/ModelObserved Effect
Direct Radical ScavengingDPPH, ABTS assaysScavenging of free radicals
Cellular Pathway ActivationCellular modelsActivation of Nrf2/HO-1 signaling
ROS InhibitionLPS-stimulated RAW264.7 cellsReduced intracellular ROS levels

Preclinical Investigations of Hepatoprotective Mechanisms in Experimental Models

This compound has been specifically investigated for its protective effects against liver damage in preclinical models. In a mouse model of alcoholic liver injury, oral administration of this compound demonstrated significant hepatoprotective activity. nih.gov

The mechanisms behind this protection are multifaceted. This compound was found to:

Reduce Liver Indices: It significantly inhibited the abnormal increase in the liver-to-body weight ratio. nih.gov

Ameliorate Dyslipidemia: The compound prevented the alcohol-induced elevation of serum total triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov

Normalize Liver Enzymes: It suppressed the pathological increase in serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are key markers of liver damage. nih.gov

Counteract Oxidative Stress: this compound mitigated alcohol-induced oxidative stress by decreasing hepatic levels of lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), while simultaneously increasing the activity of the antioxidant enzyme catalase (CAT). nih.gov

Prevent Histological Damage: It protected the liver against excessive lipid accumulation and pathological changes induced by alcohol. nih.gov

These findings highlight the compound's ability to protect the liver by improving lipid metabolism, reducing oxidative stress, and preserving the structural integrity of hepatocytes. nih.gov

Table 3: Hepatoprotective Effects of this compound in an Alcoholic Liver Injury Model
ParameterEffect of this compound AdministrationReference
Serum Lipids (TG, TC, LDL-C)Significantly inhibited elevation nih.gov
Serum Enzymes (AST, ALT)Significantly inhibited elevation nih.gov
Hepatic Oxidative Stress (MDA, LDH)Decreased levels nih.gov
Hepatic Antioxidant Enzymes (CAT)Increased activity nih.gov
Liver HistologyProtected against lipid accumulation and pathological changes nih.gov

Neuroprotective Research in Cellular and Experimental Animal Models

This compound is emerging as a promising natural agent for neuroprotection, with research demonstrating its efficacy in various models of neurological stress and disease. Its neuroprotective mechanisms include anti-inflammatory, anti-oxidative stress, and anti-apoptotic actions. nih.gov

In a mouse model of Alzheimer's disease, this compound was shown to ameliorate cognitive deficits. The mechanism involves promoting the clearance of amyloid-β (Aβ) in microglial cells by enhancing autophagy. This autophagic process is activated through the Axl/Pak1 signaling pathway.

In cellular models, this compound protects PC12 neuronal cells from stress-induced damage. It significantly inhibits apoptosis by downregulating the pro-apoptotic protein Bax and suppressing the hyperphosphorylation of the tau protein, a key pathological feature in Alzheimer's disease. nih.gov It also protects neural cells from damage induced by nitric oxide (NO) stress.

Table 4: Neuroprotective Mechanisms of this compound
ModelKey FindingMolecular MechanismReference
Alzheimer's Disease Mouse ModelAmeliorated cognitive deficiency; Reduced Aβ42 levelsEnhanced autophagy-mediated Aβ clearance via Axl/Pak1 pathway researchgate.net
PC12 Neuronal CellsInhibited apoptosis; Suppressed tau hyperphosphorylationDownregulation of Bax protein nih.gov
SH-SY5Y & PC12 CellsProtected against nitric oxide (NO) stress injuryStimulation of β-adrenergic receptors nih.gov

Antimicrobial Mechanism Research

The triterpenoids of Ganoderma lucidum, known as ganoderic acids, have been broadly studied for their antimicrobial activities.

Hepatitis B Virus (HBV): Research has shown that ganoderic acid inhibits the replication of HBV in HepG2215 cells. At a concentration of 8 µg/mL, it reduced the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) to 20% and 44% of controls, respectively, over an eight-day period. researchgate.net

Enterovirus 71 (EV71): While general anti-EV71 activity has been attributed to ganoderic acids, specific studies on this compound are limited. researchgate.net Research on other related triterpenoids from G. lucidum, such as Ganoderic acid Y and Lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy (GLTA), has shown they prevent EV71 infection by interacting with the viral particle, blocking its adsorption to host cells, and inhibiting viral uncoating. nih.govresearchgate.net

Sendai Virus: Studies on the antiviral effects against the Sendai virus have focused on Ganoderic acid T (GA-T), another triterpenoid from G. lucidum. GA-T exerts its antiviral effect by inhibiting the mTOR signaling pathway and regulating the innate immune response. nih.govresearchgate.net Specific research on this compound against the Sendai virus has not been identified.

HIV-1 Protease: As detailed in the enzyme inhibition section (5.5), this compound acts as a moderate inhibitor of HIV-1 protease, which is crucial for the lifecycle of the human immunodeficiency virus. nih.gov

Effects on Platelet Aggregation Mechanisms (in vitro studies)

Research on the antiplatelet effects of Ganoderma lucidum has primarily been conducted using extracts rather than isolated compounds. In vitro studies using a water-soluble extract of G. lucidum demonstrated a dose-dependent inhibition of platelet aggregation in healthy volunteers. nih.gov However, specific studies detailing the direct in vitro effects of isolated this compound on platelet aggregation mechanisms were not identified in the reviewed scientific literature. Research on other specific triterpenoids, such as ganodermic acid S, has shown a time- and concentration-dependent inhibition of platelet function by affecting phosphoinositide metabolism. nih.gov

Challenges and Future Directions in Ganolucidic Acid a Research

Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Networks

A significant challenge in the study of ganolucidic acid A lies in fully mapping its biosynthetic pathway and the intricate regulatory networks that govern its production. The biosynthesis of Ganoderma triterpenoids (GTs), including this compound, originates from the mevalonate (B85504) (MVA) pathway, leading to the synthesis of lanosterol. nih.gov This precursor is then modified by a series of enzymes, primarily cytochrome P450 (CYP450) monooxygenases and glycosyltransferases, to produce a diverse array of triterpenoids. nih.gov While the general pathway is understood, the specific enzymes and the sequence of their actions in the formation of this compound are not yet fully elucidated.

Future research will need to focus on identifying and characterizing the specific CYP450 genes and other enzymes responsible for the unique structural features of this compound. Overexpression of key enzyme genes in the MVA pathway, such as farnesyl diphosphate (B83284) synthase (FPS), has been shown to increase the total content of GTs, indicating these are major regulatory points. researchgate.netresearchgate.net Understanding the complex interplay of various signaling molecules like reactive oxygen species (ROS), Ca²⁺, and nitric oxide (NO) in response to environmental cues is also crucial for a complete picture of the regulatory network. researchgate.net

In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels

While preliminary studies have suggested various biological activities for this compound, including anti-HIV-1 protease activity, in-depth mechanistic studies at the molecular and cellular levels are largely in their nascent stages. nih.govsemanticscholar.org For instance, this compound, along with other related compounds, has shown moderate inhibitory effects on HIV-1 protease. nih.gov However, the precise molecular interactions and the downstream cellular effects remain to be thoroughly investigated.

Future research should employ a range of cellular and molecular biology techniques to dissect the mechanisms of action. This includes identifying specific protein targets, understanding how this compound modulates key signaling pathways, and elucidating its effects on cellular processes such as apoptosis, cell cycle regulation, and immune responses. nih.govnih.gov Such studies are critical to validate the therapeutic potential of this compound.

Development of Advanced Analytical and Characterization Techniques for Complex Mixtures

The chemical complexity of Ganoderma lucidum extracts presents a significant analytical challenge. These extracts contain a multitude of structurally similar triterpenoids, making the isolation and characterization of individual compounds like this compound difficult. researchgate.net

The development and application of advanced analytical techniques are paramount. High-performance liquid chromatography (HPLC) and mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for the separation and identification of compounds in complex mixtures. americanpharmaceuticalreview.commdpi.com Techniques like Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) offer high sensitivity and accurate mass measurements, which are essential for distinguishing between closely related triterpenoids. americanpharmaceuticalreview.com Furthermore, the use of chemometric techniques in conjunction with analytical data can help in the comprehensive profiling and quality assessment of Ganoderma lucidum from different sources. researchgate.net

Exploration of Structure-Activity Relationships for Targeted Molecular Modulations

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies involve systematically modifying the molecule's structure and assessing the impact on its biological effects. cbcs.seoncodesign-services.com

For related ganoderma acids, SAR studies have revealed that features such as a hydroxyl group at C-11 and a carboxylic group in the side chain are important for aldose reductase inhibitory activity. nih.govresearchgate.net Similar systematic studies are needed for this compound to identify the key functional groups responsible for its observed biological activities. This knowledge would enable the rational design and synthesis of novel analogs with improved pharmacological properties. oncodesign-services.com Computational methods, such as molecular modeling, can complement experimental SAR studies by predicting the biological activity of new compounds. oncodesign-services.com

Research into Factors Influencing this compound Production and Diversification

The production and diversity of this compound and other triterpenoids in Ganoderma lucidum are significantly influenced by a variety of factors. These include the specific fungal strain, cultivation methods, and environmental conditions such as temperature, pH, and nutrient availability. researchgate.netnih.gov The geographical origin of the mushroom has also been shown to lead to significant variations in its chemical composition. researchgate.net

Future research should focus on systematically investigating these factors to optimize the production of this compound. This includes exploring different cultivation techniques, such as submerged versus superficial-static liquid cultures, and the impact of various physical and chemical elicitors on its biosynthesis. researchgate.net Understanding these influences is essential for the standardized and large-scale production of this compound for research and potential commercial applications.

Identification of Novel Biological Targets and Preclinical Therapeutic Applications

The full therapeutic potential of this compound remains largely unexplored. While initial studies have pointed towards antiviral properties, there is a need to identify novel biological targets and investigate a broader range of preclinical therapeutic applications. nih.govsemanticscholar.org

In silico screening methods can be employed to predict potential interactions with a wide array of pharmacological targets. nih.gov These computational predictions can then guide experimental validation through in vitro and in vivo studies. Given the diverse pharmacological activities reported for other Ganoderma triterpenoids, such as anti-tumor, anti-inflammatory, and immunomodulatory effects, it is plausible that this compound may also possess similar properties that warrant investigation. scielo.org.mxnih.govnih.gov

Methodological Improvements for Rigorous in vitro and Preclinical in vivo Studies

To translate the promising in vitro findings into potential clinical applications, there is a critical need for methodological improvements in both in vitro and preclinical in vivo studies. Many of the current studies on Ganoderma compounds are preliminary and require more rigorous and standardized methodologies. nih.govresearchgate.net

This includes the use of well-characterized and purified this compound to avoid confounding results from complex extracts. In vitro studies should utilize a wider range of cell lines and more sophisticated cellular models. For preclinical in vivo studies, appropriate animal models that accurately reflect human diseases are necessary. nih.gov Furthermore, robust experimental designs, including proper controls and statistical analysis, are essential to generate reliable and reproducible data to support any potential therapeutic claims. semanticscholar.org

Bridging Knowledge Gaps for Enhanced Understanding and Application in Biomedical Research

The scientific journey into the therapeutic potential of this compound, a tetracyclic triterpenoid (B12794562) from Ganoderma lucidum, is still in its nascent stages. researchgate.net While research into the broader families of ganoderic and lucidenic acids has gained momentum, this compound itself remains a molecule with many unanswered questions. researchgate.netmdpi.com The existing body of research is preliminary, and significant knowledge gaps must be bridged to fully understand its biomedical applications. researchgate.netmdpi.com Addressing these challenges is crucial for unlocking the full therapeutic potential of this natural compound.

A primary challenge lies in the limited and often inconsistent research findings available. ucl.ac.uk Much of the current understanding is extrapolated from studies on more abundant triterpenoids from Ganoderma lucidum. nih.gov Research specifically focused on this compound is significantly less extensive than that on compounds like Ganoderic acid A. researchgate.netmdpi.com This disparity hinders a clear comprehension of its unique pharmacological profile. Future research must prioritize dedicated studies on the isolated, purified form of this compound to delineate its specific activities without the confounding influence of other co-extracted compounds.

Key areas requiring in-depth investigation include:

Elucidation of Biosynthetic Pathways: The complete biosynthetic pathway of ganoderic acids, and by extension lucidenic acids, is not fully understood. nih.gov While the mevalonate pathway is recognized as the starting point, the specific enzymatic steps and regulatory networks that lead to the formation of this compound remain unclear. plos.orgnih.gov Identifying the specific cytochrome P450 enzymes and other transferases involved in the functionalization of the lanostane (B1242432) skeleton is a critical knowledge gap. vulcanchem.com Future research employing genomic and transcriptomic approaches could identify the genes and regulatory elements controlling its synthesis, potentially enabling enhanced production through metabolic engineering. plos.org

Mechanisms of Action: While preliminary studies have hinted at bioactivities such as HIV-1 protease inhibition, the precise molecular mechanisms underpinning the effects of this compound are largely unknown. nih.gov For instance, its moderate inhibitory activity against HIV-1 protease, with a reported IC50 value of 70 µM, requires further investigation to identify its direct molecular targets and downstream signaling effects. nih.gov A comprehensive understanding of its structure-activity relationship is essential. nih.gov Future studies should focus on identifying specific protein targets, receptor interactions, and the modulation of intracellular signaling cascades to explain its observed biological effects.

Defining the Full Pharmacological Spectrum: The pharmacological effects of lucidenic acids are reported to include anti-cancer, anti-inflammatory, and immunomodulatory properties. mdpi.com However, the extent to which this compound contributes to these effects and whether it possesses other unique therapeutic properties is yet to be determined. mdpi.comnih.gov For example, while some ganoderic acids are known to cross the blood-brain barrier, it is unknown if this compound can do so, which would have significant implications for its potential in treating neurodegenerative diseases. hku.hk Systematic screening across a wide range of disease models is necessary to map its full bioactivity profile.

Standardization and Bioavailability: A significant hurdle for the clinical application of natural products from Ganoderma lucidum is the lack of standardization and quality control. ucl.ac.ukhku.hk The concentration of this compound can vary significantly depending on the fungal strain, cultivation conditions, and extraction methods. frontiersin.org Furthermore, like other triterpenoids, it may suffer from low oral bioavailability, limiting its therapeutic efficacy. vulcanchem.com Future research must focus on developing standardized analytical methods for quantification and addressing the challenges of its delivery and bioavailability, perhaps through novel formulations like nanogels or other drug delivery systems. researchgate.netucl.ac.uk

Bridging these knowledge gaps through rigorous scientific inquiry is fundamental. idrc-crdi.ca A deeper understanding of the biosynthesis, mechanism of action, and full therapeutic scope of this compound will be the catalyst for translating this promising natural compound from a laboratory curiosity into a potential component of future biomedical therapies. mdpi.combg.ac.rs

Q & A

Q. What are the primary methods for isolating and purifying Ganolucidic Acid A from Ganoderma lucidum?

this compound is typically isolated from G. lucidum spores or fruiting bodies using solvent extraction (e.g., chloroform or methanol) followed by chromatographic techniques like silica gel column chromatography and HPLC. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What analytical techniques are essential for characterizing this compound’s structural and spectroscopic properties?

Key methods include:

  • UV-Vis spectroscopy : λmax at 255 nm in ethanol .
  • Optical rotation : [α] +114° (CHCl3, as methyl ester) .
  • High-resolution mass spectrometry (HRMS) : Molecular formula C₃₀H₄₄O₆ (exact mass 500.31) .
  • NMR : Assignments of lanostane triterpenoid backbone signals (e.g., C-3 hydroxyl, C-7 ketone) .

Q. What initial pharmacological activities have been reported for this compound?

  • Anti-HIV-1 protease activity : IC₅₀ values of 20–90 µM in enzymatic assays .
  • Cytotoxicity : Inhibits HeLa cervical cancer cell proliferation .

Advanced Research Questions

Q. How do computational studies elucidate this compound’s interaction with HIV-1 protease?

Molecular docking reveals hydrogen bonding between this compound and catalytic residues (Asp25, Thr26, Gly27) of HIV-1 protease, mimicking the binding mode of clinical inhibitors like nelvinavir. RMSD validation (0.384 Å) confirms structural reliability . Competitive inhibition is predicted due to overlapping substrate-binding sites .

Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., variable IC₅₀ values)?

  • Standardized assays : Use recombinant HIV-1 protease and consistent substrate concentrations to minimize variability .
  • Purity validation : Confirm compound identity via HPLC and NMR to exclude co-eluting impurities .
  • Dose-response curves : Repeat experiments across multiple cell lines (e.g., HeLa vs. primary lymphocytes) to assess cell-type specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional group modifications : Compare analogs like Ganolucidic Acid B (C₃₀H₄₆O₆) to identify critical moieties (e.g., C-3 hydroxyl, C-7 ketone) .
  • Stereochemical analysis : Test C-3α vs. C-3β isomers for differences in protease inhibition .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Bioavailability enhancement : Use liposomal encapsulation or pro-drug formulations to improve solubility .
  • Toxicity profiling : Conduct acute/chronic toxicity assays in rodent models to establish safety margins .
  • Mechanistic validation : Combine transcriptomics (e.g., JUN pathway analysis) and metabolomics to verify in vitro targets .

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

  • Network pharmacology : Identify co-targets (e.g., ADRB2, OPRM1) shared with beta-sitosterol or ganoderic acids .
  • Combinatorial assays : Test IC₅₀ shifts in HIV-1 protease or cancer cell viability when paired with ganoderiols or lucidenic acids .

Methodological Notes

  • Data reproducibility : Raw spectral data (NMR, MS) should be archived in supplementary materials, as per Beilstein Journal guidelines .
  • Ethical compliance : For in vivo work, adhere to IRB protocols for animal welfare and data transparency .
  • Computational validation : Use software like HyperChem v8.0 for geometry optimization and docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganolucidic acid A
Reactant of Route 2
Ganolucidic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.